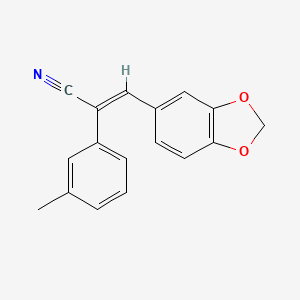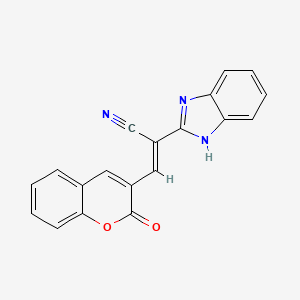![molecular formula C18H19NO4 B5341655 3-[3-(2,5-dimethoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5341655.png)
3-[3-(2,5-dimethoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(2,5-dimethoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone, also known as DMAPP, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in numerous scientific research studies, particularly in the area of cancer treatment.
Wirkmechanismus
3-[3-(2,5-dimethoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone exerts its anti-cancer activity through multiple mechanisms. It has been found to inhibit the activity of several enzymes, including topoisomerase II, which is essential for DNA replication and repair. This compound also induces the production of reactive oxygen species, which leads to oxidative stress and cell death. Additionally, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which are critical processes for cancer metastasis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-[3-(2,5-dimethoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has several advantages for lab experiments. It is a stable and easily synthesizable compound, which makes it easy to obtain for research purposes. This compound has also been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of this compound is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 3-[3-(2,5-dimethoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone. One area of research is to further investigate its mechanism of action, particularly in terms of its inhibition of NF-κB. Another area of research is to explore the potential of this compound as a combination therapy with other anti-cancer drugs. Additionally, there is a need for more in vivo studies to determine the efficacy of this compound in animal models. Finally, researchers can explore the potential of this compound in other areas of medicine, such as inflammation and oxidative stress-related diseases.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research studies, particularly in the area of cancer treatment. Its potent anti-cancer activity, low toxicity, and stable synthesis make it an attractive compound for further research. With more studies, this compound has the potential to become a valuable tool for cancer therapy and other areas of medicine.
Synthesemethoden
3-[3-(2,5-dimethoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone can be synthesized through a multi-step process, which involves the condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate, followed by cyclization and oxidation. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
3-[3-(2,5-dimethoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has shown promising results in various scientific research studies, particularly in the area of cancer treatment. It has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth.
Eigenschaften
IUPAC Name |
3-[(E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11-9-12(2)19-18(21)17(11)15(20)7-5-13-10-14(22-3)6-8-16(13)23-4/h5-10H,1-4H3,(H,19,21)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKQLECNPNVLCA-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C=CC2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5341587.png)
![5-[3-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5341592.png)
![benzyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]glycinate](/img/structure/B5341600.png)


![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5341613.png)
![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-5-oxo-D-prolinamide](/img/structure/B5341614.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5341617.png)
![2-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-6-methyl-3(2H)-pyridazinone](/img/structure/B5341627.png)
![1-acetyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5341635.png)


![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-methoxy-6-methylbenzamide](/img/structure/B5341657.png)
![[2-(2-benzylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5341674.png)